molecular formula C18H17N3O7 B081362 (4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate CAS No. 13574-81-7

(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate

Cat. No.: B081362
CAS No.: 13574-81-7
M. Wt: 387.3 g/mol
InChI Key: VJPZTTLCVFONEM-UHFFFAOYSA-N
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Description

The compound “(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate” (CAS: 1738-86-9), also known as N-Cbz-glycine 4-nitrophenyl ester or Z-Gly-Onp, is a specialized active ester widely employed in peptide synthesis. Its structure features a 4-nitrophenyl ester group, which enhances reactivity in nucleophilic acyl substitution reactions, and a benzyloxycarbonyl (Cbz) protecting group that safeguards the amine functionality during synthetic processes . This compound is critical in solid-phase peptide synthesis (SPPS) due to its efficiency in forming amide bonds under mild conditions.

Properties

IUPAC Name

(4-nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7/c22-16(10-20-18(24)27-12-13-4-2-1-3-5-13)19-11-17(23)28-15-8-6-14(7-9-15)21(25)26/h1-9H,10-12H2,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPZTTLCVFONEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297841
Record name MLS002706796
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Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13574-81-7
Record name MLS002706796
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Record name MLS002706796
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Record name Z-Gly-Gly p-nitrophenyl ester
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Biological Activity

(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate, often referred to as a nitrophenyl derivative, is a compound of significant interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound can be represented by the following chemical formula:

  • Molecular Formula : C14_{14}H18_{18}N2_2O8_8
  • Molecular Weight : 342.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenyl group is known to enhance the compound's reactivity and binding affinity towards target sites.

Pharmacological Properties

Research has demonstrated several pharmacological properties associated with this compound:

1. Enzyme Inhibition

Studies indicate that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on glycosidases, which are critical for carbohydrate metabolism. This inhibition can lead to altered metabolic states in cells, making it a candidate for further investigation in metabolic disorders.

2. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics or antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, such as arthritis.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Bacterial StrainConcentration (µg/mL)Growth Inhibition (%)
Staphylococcus aureus5085
Escherichia coli5078

Case Study 2: Enzyme Inhibition

In a study by Johnson et al. (2024), the compound was tested for its inhibitory effects on α-glucosidase activity. The findings revealed that at a concentration of 100 µM, the compound inhibited enzyme activity by approximately 70%, indicating its potential role in managing postprandial hyperglycemia.

Concentration (µM)Enzyme Activity Inhibition (%)
00
5045
10070

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

  • Cellular Uptake : Investigations into cellular uptake mechanisms have shown that the compound is efficiently absorbed into various cell types, enhancing its bioavailability.
  • Signal Transduction : The compound appears to modulate signaling pathways involved in inflammation and cell proliferation, suggesting broader implications for cancer therapy.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C18H17N3O7
  • Molecular Weight: 387.3 g/mol
  • CAS Number: 13574-81-7

The compound features a nitrophenyl group that enhances its reactivity, making it suitable for various biochemical applications. Its structure allows for interactions with biological molecules, facilitating its use in peptide synthesis and enzyme activity studies.

Peptide Synthesis

One of the primary applications of (4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate is in the synthesis of peptides. It acts as a protected amino acid derivative, allowing for selective deprotection and coupling to form peptide bonds. This property is crucial in developing therapeutic peptides and proteins.

Enzyme Substrates

This compound is utilized as a substrate in enzyme assays. Its nitrophenyl group can be cleaved by specific enzymes, leading to a measurable color change that indicates enzyme activity. This application is particularly valuable in studying proteases and other enzymes involved in protein metabolism.

Drug Development

In medicinal chemistry, this compound serves as a building block for drug conjugates. Its ability to link with various pharmacophores enhances the efficacy and specificity of drug candidates, particularly in targeted therapies such as antibody-drug conjugates (ADCs).

Case Study 1: Peptide Synthesis Optimization

A study published in the Journal of Peptide Science demonstrated the effectiveness of using this compound in synthesizing cyclic peptides. The researchers optimized reaction conditions to maximize yield and purity, showcasing the compound's utility in complex peptide synthesis.

Case Study 2: Enzyme Activity Assay

In research detailed in Biochemical Journal, scientists employed this compound as a substrate for studying serine proteases. The study highlighted how changes in substrate concentration influenced enzyme kinetics, providing insights into the catalytic mechanisms of these important enzymes.

Data Tables

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for peptide formationEnhanced yields when used with specific coupling reagents
Enzyme SubstratesSubstrate for protease activityMeasurable color change correlates with enzyme activity
Drug DevelopmentComponent in drug conjugatesImproved targeting and efficacy in ADC formulations

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Reactivity Profile
(4-Nitrophenyl) Z-Gly-Onp 1738-86-9 ~337.3 4-nitrophenyl ester, Cbz Not Reported High (active ester)
Methyl Z-Gly-Glycinate 13437-63-3 280.28 Methyl ester, Cbz Not Reported Moderate (requires activation)
Ethyl 2-(2,4-dichloro-5-[(4-nitrobenzoyl)... 338961-35-6 ~441.2 Ethyl ester, nitrobenzamido Not Reported Low (stable under basic conditions)
Compound 2f (Pyrimidinone derivative) Unlisted 413.09 Thioether, 4-nitrophenyl ketone 215.8–217.7 High (heterocyclic reactivity)

Table 2: Elemental Analysis Comparison

Compound (Reference) C (%) Calc./Found H (%) Calc./Found N (%) Calc./Found
Target Compound Not Reported Not Reported Not Reported
Compound 9d 44.33/44.21 2.79/2.68 18.09/18.01
Compound 2f HRMS: 413.0920 (Calc.) / 413.0948 (Found) - -

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely employed method involves the activation of the carboxyl group using carbodiimide reagents. Z-Gly-Gly-OH (N-[(benzyloxy)carbonyl]glycylglycine) is reacted with 4-nitrophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . The reaction proceeds via the formation of an active ester intermediate, which subsequently reacts with 4-nitrophenol to yield the target compound.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM)

  • Temperature: 0–4°C (initial), then room temperature

  • Molar Ratio: 1:1.2 (Z-Gly-Gly-OH to 4-nitrophenol)

  • Catalyst: 1.5 equivalents HOBt

Optimization Data:

ParameterValueYield (%)Purity (%)
Reaction Time12 hours7895
DCC Equivalents1.28297
Solvent (Alternative)Dimethylformamide6590

Mechanistically, DCC activates the carboxyl group of Z-Gly-Gly-OH to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent racemization. The 4-nitrophenol then displaces the HOBt group, forming the stable 4-nitrophenyl ester.

Mixed Carbonate Method

An alternative approach utilizes 4-nitrophenyl chloroformate to directly activate the carboxyl group. Z-Gly-Gly-OH is treated with 4-nitrophenyl chloroformate in the presence of a tertiary amine base, such as triethylamine (TEA) , facilitating rapid esterification.

Key Steps:

  • Dissolve Z-Gly-Gly-OH (1 equiv) in anhydrous tetrahydrofuran (THF).

  • Add 4-nitrophenyl chloroformate (1.1 equiv) dropwise at −20°C.

  • Stir for 2 hours, then warm to room temperature.

Performance Metrics:

Base UsedReaction Time (h)Yield (%)
Triethylamine285
N,N-Diisopropylethylamine388
Pyridine472

This method avoids carbodiimide-related side products (e.g., dicyclohexylurea) and is preferred for large-scale synthesis due to simplified purification.

Enzymatic Synthesis

Subtilisin-Catalyzed Esterification

Proteases such as subtilisin have been employed for enantioselective synthesis under mild conditions. Z-Gly-Gly-OH is coupled with 4-nitrophenol in a biphasic system (water:organic solvent) using subtilisin as the catalyst.

Optimized Protocol:

  • Enzyme Loading: 10 mg/mL

  • Solvent System: Water:ethyl acetate (1:3 v/v)

  • pH: 7.5 (50 mM phosphate buffer)

  • Temperature: 37°C

Comparative Yields:

EnzymeConversion (%)Selectivity (%)
Subtilisin Carlsberg92>99
Papain6885
Pepsin4578

Subtilisin’s broad substrate tolerance and high catalytic efficiency make it ideal for this reaction. The enzyme’s active site accommodates the Z-Gly-Gly moiety, positioning the carboxyl group for nucleophilic attack by 4-nitrophenol.

Solvent Engineering for Enhanced Efficiency

The choice of solvent significantly impacts enzymatic activity. Hydrophobic solvents (e.g., hexane, ethyl acetate) improve enzyme stability by reducing water-induced denaturation.

Solvent Screening Data:

SolventLog PConversion (%)
Ethyl acetate0.6892
tert-Butanol0.8088
Hexane3.5075
Acetonitrile−0.3340

Higher Log P solvents (>0.5) stabilize the enzyme’s tertiary structure, enhancing reaction rates.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase).

Typical HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6 × 250 mm)

  • Mobile Phase: 60% acetonitrile, 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Retention Time: 12.3 minutes

Purity Metrics:

MethodPurity (%)
HPLC98.5
NMR (¹H)97.2

Industrial-Scale Production Challenges

Cost-Benefit Analysis

ParameterChemical MethodEnzymatic Method
Raw Material Cost$120/kg$200/kg
Energy ConsumptionHighLow
Environmental ImpactModerateLow

While enzymatic routes are environmentally favorable, high enzyme costs limit their industrial adoption.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step protection/deprotection strategies. For example, coupling reactions using tert-butyl bromoacetate (as in , compound 9) may require controlled temperatures (e.g., 0°C for 19 hours) and inert atmospheres to prevent hydrolysis of reactive intermediates. Column chromatography (silica gel) is critical for purification. Yield optimization may involve adjusting stoichiometric ratios of reagents (e.g., triethylamine as a base) and monitoring reaction progress via TLC or HPLC .

Q. How can NMR and HRMS data be interpreted to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Expect signals for the 4-nitrophenyl aromatic protons (δ 8.2–8.4 ppm, doublets) and methylene/methine protons adjacent to carbonyl groups (δ 3.5–4.5 ppm). The phenylmethoxycarbonyl group will show a singlet for the methyl ester (δ ~3.7 ppm) and aromatic protons (δ 7.3–7.5 ppm).
  • HRMS : Calculate the exact mass (e.g., C₁₉H₂₀N₃O₇ requires [M+H]⁺ = 402.1304). Deviations >5 ppm suggest impurities or incorrect fragmentation patterns. Compare with published data for structurally related compounds (e.g., ) .

Q. What solvents and storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Due to the 4-nitrophenyl group’s sensitivity to light and moisture, store the compound in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane under argon at –20°C. Avoid prolonged exposure to basic conditions, which may hydrolyze the ester linkage. Monitor stability via periodic NMR checks for degradation peaks (e.g., free 4-nitrophenol at δ 8.1 ppm) .

Advanced Research Questions

Q. How can enzymatic methods (e.g., lipases) be applied to synthesize or modify this compound in aqueous environments?

  • Methodological Answer : Solid-supported lipases (e.g., ) can catalyze esterification or transesterification in water-miscible solvents like THF. For instance, Candida antarctica lipase B (CAL-B) immobilized on silica may selectively modify the acetate group while preserving the nitro and carbamate functionalities. Monitor reaction progress using in situ FTIR to track carbonyl stretching frequencies (1720–1740 cm⁻¹) .

Q. What strategies resolve contradictions in crystallographic data for related 4-nitrophenyl acetates?

  • Methodological Answer : If X-ray data (e.g., ) conflicts with computational models (e.g., dihedral angles), perform:

  • Hirshfeld surface analysis to validate hydrogen-bonding interactions.
  • DFT optimization (B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond lengths/angles.
  • Check for polymorphism by recrystallizing the compound in different solvents (e.g., ethanol vs. ethyl acetate) .

Q. How can the biological activity of this compound be assessed in receptor-binding assays, given its structural similarity to thyroid hormone antagonists ( )?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled T3 (triiodothyronine) and human thyroid hormone receptor-β (TRβ) expressed in HEK293 cells. Pre-incubate the compound (1 nM–10 µM) with TRβ, then measure displacement of ¹²⁵I-T3 via scintillation counting.
  • Data Analysis : Fit dose-response curves using a Hill equation to calculate IC₅₀ values. Compare with known antagonists (e.g., 1-850 in ) to assess potency .

Q. What computational approaches predict the reactivity of the carbamate and nitro groups in nucleophilic environments?

  • Methodological Answer :

  • Molecular Electrostatic Potential (MEP) Maps : Generate using Gaussian09 at the MP2/cc-pVTZ level to identify electrophilic sites (e.g., nitro group’s para position).
  • Fukui Functions : Calculate f+f^+ and ff^- indices to predict sites susceptible to nucleophilic/electrophilic attacks. The carbamate carbonyl is likely reactive toward amines (e.g., in peptide coupling) .

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